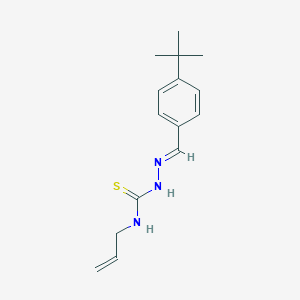
4-tert-butylbenzaldehyde N-allylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butylbenzaldehyde N-allylthiosemicarbazone, also known as TBB-ATSC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a thiosemicarbazone derivative, which is a class of compounds known for their antibacterial, antifungal, and antiviral properties. TBB-ATSC has been shown to have anticancer and antiviral activity, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can prevent the proliferation of cancer cells and the replication of viruses.
Biochemical and Physiological Effects:
4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can induce apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can also inhibit the expression of anti-apoptotic proteins, which can promote cell survival and resistance to chemotherapy. In viral infections, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can inhibit viral replication by interfering with the synthesis of viral RNA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butylbenzaldehyde N-allylthiosemicarbazone in lab experiments is its broad-spectrum activity against cancer cells and viruses. This makes it a promising candidate for further research in these areas. However, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can be difficult to synthesize and purify, which can limit its availability for lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone and its potential side effects.
Orientations Futures
There are several future directions for research on 4-tert-butylbenzaldehyde N-allylthiosemicarbazone. One area of interest is the development of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone derivatives with improved activity and selectivity against cancer cells and viruses. Another area of interest is the use of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone in combination with other drugs or therapies to enhance its anticancer and antiviral effects. Additionally, more research is needed to fully understand the mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone and its potential side effects in vivo.
Méthodes De Synthèse
4-tert-butylbenzaldehyde N-allylthiosemicarbazone can be synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide to form 4-tert-butylbenzaldehyde N-allylthiosemicarbazone. The synthesis of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Applications De Recherche Scientifique
4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been studied for its potential therapeutic applications in cancer and viral infections. In cancer research, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In viral infection research, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
Nom du produit |
4-tert-butylbenzaldehyde N-allylthiosemicarbazone |
|---|---|
Formule moléculaire |
C15H21N3S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H21N3S/c1-5-10-16-14(19)18-17-11-12-6-8-13(9-7-12)15(2,3)4/h5-9,11H,1,10H2,2-4H3,(H2,16,18,19)/b17-11+ |
Clé InChI |
GTLWHVUWUKACHV-GZTJUZNOSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=S)NCC=C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
Solubilité |
0.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)

![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
